
Tfax 488, tfp
Overview
Description
"Tfax 488, tfp" is a chemical compound with the CAS registry number 878546-79-3, marketed by suppliers such as Shanghai Kaisen Biotechnology Co., Ltd. Key specifications include a purity of ≥98% and packaging options ranging from 1 mg to 100 mg . For instance, the abbreviation "tfp" may denote a triphenyl or trifluorinated moiety, common in materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The TFP ester is more stable in solution compared to other commonly used esters, such as succinimidyl (NHS) esters . The synthesis involves the reaction of the TFP ester with primary amines of proteins to form stable dye-protein conjugates .
Industrial Production Methods
In industrial settings, TFAX 488, TFP is produced by reacting the TFP ester with proteins or antibodies under controlled conditions. The reaction is typically carried out in a buffer solution free of ammonium ions or primary amines to ensure optimal labeling efficiency . The resulting conjugates are then purified using spin filters or other purification methods to remove excess dye .
Chemical Reactions Analysis
Types of Reactions
TFAX 488, TFP primarily undergoes substitution reactions where the TFP ester reacts with primary amines to form stable conjugates . This reaction is highly efficient and results in the formation of bright, photostable conjugates.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include the TFP ester and primary amines. The reaction is typically carried out in a buffer solution with a pH range of 4-10 . The reaction conditions are optimized to prevent spontaneous hydrolysis and ensure the stability of the conjugates .
Major Products Formed
The major products formed from the reactions involving this compound are dye-protein or dye-antibody conjugates. These conjugates exhibit bright fluorescence and are highly photostable, making them suitable for various scientific applications .
Scientific Research Applications
Properties of Tfax 488, TFP
Chemical Characteristics:
- Chemical Name: 3,6-Diamino-9-[2-carboxy-4-[(2,3,5,6-tetrafluorophenoxy)carbonyl]phenyl]-4,5-disulfoxanthylium bis(triethylammonium) salt
- Excitation Maximum: 495 nm
- Emission Maximum: 515 nm
- Extinction Coefficient: 73,000 Mcm
- Quantum Yield: 0.92
- pH Sensitivity: Insensitive in the range of pH 4 - 10
Flow Cytometry
This compound is extensively used in flow cytometry for the quantitative analysis of cell populations. Its high brightness and stability allow for precise detection of fluorescently labeled cells.
Case Study:
A study utilized Tfax 488 to label antibodies for flow cytometric analysis of immune cell populations. The results demonstrated enhanced signal-to-noise ratios compared to traditional dyes, leading to improved accuracy in cell counting and characterization .
Microscopy Techniques
The dye is also employed in various microscopy techniques such as:
- Two-Photon Excitation Microscopy (TPE)
- Super Resolution Microscopy (dSTORM, SIM, STED)
Data Table: Optical Properties for Microscopy Applications
Property | Value |
---|---|
Excitation Wavelength | 495 nm |
Emission Wavelength | 515 nm |
Brightness | High |
Stability | Excellent |
Application Example:
In a microscopy study focusing on cellular dynamics, Tfax 488 was conjugated to proteins to visualize their localization within live cells. The photostability of the dye allowed for prolonged imaging sessions without significant loss of signal .
Protein Labeling
This compound is frequently used to label proteins and antibodies through primary amines. This labeling forms stable conjugates that are critical for various assays.
Case Study:
In a fluorescence assay quantifying immunoglobulin E (IgE), researchers tagged IgE with Tfax 488. The resulting fluorescence intensity was measured using a microplate reader, demonstrating a linear correlation between IgE concentration and fluorescence output .
Data Table: Fluorescence Intensity Measurements
IgE Concentration (μg/dL) | Fluorescence Intensity (FU) |
---|---|
20 | 600 |
40 | 1500 |
100 | 4000 |
In Situ Hybridization
The dye's properties make it suitable for in situ hybridization applications where specific RNA or DNA sequences are labeled for visualization.
Application Insights:
Studies have shown that using Tfax 488 in hybridization protocols enhances the visibility of target sequences due to its superior brightness compared to other fluorophores like fluorescein .
Mechanism of Action
TFAX 488, TFP exerts its effects by forming stable conjugates with proteins and antibodies through the reaction of the TFP ester with primary amines . The resulting conjugates exhibit bright fluorescence and are highly photostable, making them suitable for various scientific applications. The molecular targets of this compound include proteins and antibodies, and the pathways involved in its mechanism of action are primarily related to the formation of stable dye-protein conjugates .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following compounds, referenced in the evidence, share acronyms or structural motifs that may align with "Tfax 488, tfp":
2.1. TFP (1,3,5-Tricresol Blue)
- Structure : A triphenylmethane dye used in analytical chemistry and sensory materials.
- Applications : Acts as a pH indicator and fluorescence probe in nitrogen-rich covalent organic frameworks (COFs) .
- Comparison with Tfax 488: Unlike this compound (1,3,5-tricresol blue) is well-documented in sensory applications due to its optical properties.
2.2. TFPB (1,3,5-Triphenylbenzene)
- Structure : A symmetric aromatic compound with three phenyl groups attached to a benzene core.
- Applications : Used as a building block in COFs and coordination polymers .
- Comparison with Tfax 488 : TFPB’s rigid, planar structure contrasts with the unspecified geometry of Tfax 487. However, both may serve as ligands or intermediates in catalysis or material synthesis.
2.3. TFPC (2,3,5,6-Tetrafluoro-4-pyridine Carbonyl Hydrazide)
- Structure : A fluorinated pyridine derivative with a carbohydrazide functional group.
- Applications: Potential use in metal-organic frameworks (MOFs) or as a chelating agent .
- Comparison with Tfax 488 : The fluorinated pyridine moiety in TFPC highlights reactivity differences, but Tfax 488’s fluorinated components (if present) could share similar stability or electronic properties.
Functional and Toxicity Considerations
- Fluorinated Compounds :
- Aromatic Ligands: Hybrid phosphine-alkene ligands () and triphenyl-based compounds () are critical in catalysis.
Data Table: Comparative Overview
Biological Activity
TFAX 488, TFP is a green fluorescent dye known for its robust biological activity, particularly in the fields of cellular imaging and flow cytometry. This compound is characterized by its ability to form stable conjugates with proteins and antibodies, making it a valuable tool in various biological and biochemical applications.
- Chemical Structure : CHFNOS
- Molecular Weight : 884.91 g/mol
- CAS Number : 878546-79-3
- Excitation Maximum : 495 nm
- Emission Maximum : 515 nm
- Extinction Coefficient : 73,000 Mcm
- Quantum Yield : 0.92
- pH Sensitivity : Insensitive in the range of pH 4 to 10
Biological Applications
This compound is utilized in various advanced microscopy techniques and assays due to its photostability and high brightness. The following applications highlight its significance:
- Flow Cytometry : Used for cell sorting and analysis due to its strong fluorescence.
- Two-Photon Excitation Microscopy (TPE) : Suitable for deep tissue imaging.
- Super Resolution Microscopy Techniques : Effective in dSTORM (direct Stochastic Optical Reconstruction Microscopy), SIM (Structured Illumination Microscopy), and STED (Stimulated Emission Depletion Microscopy).
Conjugation Properties
This compound is amine-reactive, allowing it to conjugate effectively with primary amines present in proteins. This reactivity enhances its utility in labeling studies. The dye forms bright and photostable conjugates that are less susceptible to hydrolysis compared to other fluorescent dyes like NHS or SE versions. This stability is crucial for maintaining signal integrity during experiments.
Property | Value |
---|---|
Excitation Maximum | 495 nm |
Emission Maximum | 515 nm |
Extinction Coefficient | 73,000 Mcm |
Quantum Yield | 0.92 |
pH Range | 4 - 10 |
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various biological contexts:
- Protein Labeling and Visualization :
- Immunofluorescence Applications :
- Flow Cytometric Analysis :
Q & A
Q. What are the key optical properties of TFAX 488, TFP, and how do they influence its application in fluorescence microscopy?
Basic Question
this compound exhibits an absorption maximum (λabs) at 495 nm and emission (λem) at 515 nm , with a high extinction coefficient (73,000 M⁻¹cm⁻¹ ) and quantum yield (0.92 ) . These properties make it ideal for excitation with a 488 nm laser and detection in the green channel. Its brightness and photostability are critical for applications like flow cytometry , two-photon microscopy , and super-resolution techniques (e.g., dSTORM , STED ) .
Methodological Tip : Use a spectral viewer to confirm minimal overlap with other dyes (e.g., Alexa Fluor® 488) in multiplexed experiments .
Q. How does the pH insensitivity of this compound (pH 4–10) enhance experimental reliability?
Basic Question
Unlike pH-sensitive dyes (e.g., FITC), this compound maintains consistent fluorescence across a broad pH range (4–10 ), reducing artifacts in dynamic cellular environments (e.g., lysosomal studies or extracellular matrix imaging) . This stability is attributed to its chemical structure, which minimizes protonation-dependent quenching.
Methodological Tip : Validate pH conditions using calibration buffers if working in extreme environments (e.g., acidic organelles) .
Q. What methodological considerations are essential for conjugating this compound to antibodies in super-resolution microscopy?
Advanced Question
- Reactive Group : The TFP ester targets primary amines (e.g., lysine residues) under alkaline conditions (pH 8.5–9.5). Unlike NHS esters, TFP esters resist hydrolysis, enabling longer reaction times without significant dye degradation .
- Labeling Protocol : Optimize the molar ratio of dye-to-protein (typically 5–10:1) to avoid over-labeling, which can cause aggregation or reduced antibody affinity .
- Validation : Use size-exclusion chromatography or SDS-PAGE to confirm conjugation efficiency and purity .
Basic Question
- Storage : Store lyophilized dye at -20°C in anhydrous conditions. Reconstituted solutions should be aliquoted and used within 1–2 weeks to prevent hydrolysis .
- Handling : Protect from light and moisture. Use anhydrous DMSO or DMF for dissolution to avoid ester degradation .
Q. How does this compound compare to Alexa Fluor® 488 in multiplexed imaging, and how can spectral crosstalk be minimized?
Advanced Question
- Spectral Overlap : TFAX 488 (λem 515 nm) and Alexa Fluor® 488 (λem 519 nm) have near-identical emission profiles. Crosstalk is significant in widefield microscopy but manageable in spectral unmixing systems .
- Optimization Strategies :
Advanced Question
-
Absorbance Method : Measure absorbance at 495 nm (dye) and 280 nm (protein). Correct for dye contribution at 280 nm using the formula:
-
Molar Ratio : Calculate dye-to-protein ratio as:
Q. What experimental design considerations are critical for using this compound in live-cell imaging?
Advanced Question
- Cell Permeability : TFAX 488 is not cell-permeable ; use microinjection, electroporation, or labeled extracellular targets (e.g., surface receptors) .
- Phototoxicity : Limit laser exposure in time-lapse experiments. Its high quantum yield reduces illumination time, minimizing photodamage .
- Controls : Include unconjugated dye to assess nonspecific binding and viability assays (e.g., propidium iodide) .
Properties
IUPAC Name |
2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoic acid;N,N-diethylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDXHCOMIZOUGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44F4N4O11S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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